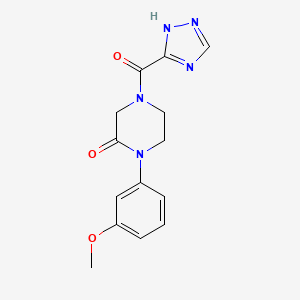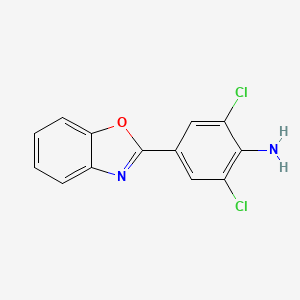![molecular formula C18H25N3O2 B5547954 1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)
1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions, including catalytic amounts of piperidine and solvent optimization for enhanced yield and antimicrobial activity. For instance, Kottapalle and Shinde (2021) demonstrated the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, utilizing piperidine as a catalyst under specific solvent conditions to achieve potent antimicrobial agents (Kottapalle & Shinde, 2021).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives reveal insights into the conformation, molecular packing, and the role of hydrogen bonds. Kuleshova and Khrustalev (2000) explored the structures of hydroxy derivatives of hydropyridine, highlighting the influence of hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to a wide range of biological activities. Reddy et al. (2012) synthesized a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, showcasing moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).
Physical Properties Analysis
The physical properties, including thermal, optical, and structural characteristics of piperidine derivatives, are crucial for their application. Karthik et al. (2021) conducted thermal, optical, and etching studies along with theoretical calculations on a synthesized piperidine derivative, revealing its stability and electronic parameters (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are closely linked to their biological activities. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives and screened them for in vitro antimicrobial studies, finding several compounds with excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- A study demonstrated the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, showcasing the potential of related compounds for antimicrobial activity. This research emphasizes the role of solvent optimization in enhancing the yield and activity of synthesized compounds (Kottapalle & Shinde, 2021).
- The Beckmann Rearrangement of Ketoximes using Mesitylenesulfonyl Chloride for the efficient synthesis of lactams and amides from heterocyclic ketoximes highlights the stereochemistry and potential pharmaceutical applications of such processes (Ramalingan & Park, 2008).
Biological and Pharmacological Applications
- Research into the synthesis and pharmacological activities of biheterocycles, including 7-substitutedphenyl-5-(5'-substituted-2'-phenylindol-3'-yl)-1,4-benzo[b]diazepines, has explored their potential analgesic, anti-inflammatory, and locomotor activities, suggesting a broad spectrum of therapeutic applications (Biradar & Manjunath, 2004).
- A study on the synthesis and antiosteoclast activity of Di(1‐oxo/thioxoperhydro‐1λ5‐[1,3,2] diazaphospholo [1,5‐a]pyridine‐1‐yl) (4‐substituted phenyl) boronates provides insights into their potential use in treating bone-related diseases, showcasing the importance of chemical synthesis in developing therapeutic agents (Reddy et al., 2012).
Antimicrobial Activity
- Novel synthesis methods for diazepan-5-ones and their in vitro microbiological evaluation against various bacterial and fungal strains have demonstrated the potential antimicrobial applications of such compounds, highlighting the importance of structural modifications for enhancing biological activity (Gopalakrishnan et al., 2007).
Propriétés
IUPAC Name |
1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17-9-4-5-10-21(17)15-18(23)20-12-6-11-19(13-14-20)16-7-2-1-3-8-16/h1-3,7-8H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEICBHUVYOJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)N2CCCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)


![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)


![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)
![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)